N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
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Overview
Description
N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a pyridinyl boronic acid reacts with a halogenated isoxazole intermediate.
Incorporation of the Methylenecyclohexyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the methylenecyclohexyl group is attached to the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenecyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or other reduced products.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the methylenecyclohexyl and pyridinyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylenecyclohexyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
- N-(4-methylenecyclohexyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide
- N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-4-carboxamide
Uniqueness
N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to the specific positioning of the pyridinyl group at the 3-position of the isoxazole ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of binding affinity and selectivity compared to its analogs.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-4-6-13(7-5-11)18-16(20)14-9-15(21-19-14)12-3-2-8-17-10-12/h2-3,8-10,13H,1,4-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRASZQULNQEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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